Direct Comparison of UT-34 and Enzalutamide in Degrading AR Protein and Inhibiting Resistant Cell Growth
In LNCaP prostate cancer cells, UT-34 (10 μM) reduced AR protein levels, whereas the LBD antagonist enzalutamide and the first-generation antagonist bicalutamide did not [1]. In enzalutamide-resistant MR49F cells, UT-34 similarly downregulated AR and AR-V7 splice variant expression [1]. In vivo, oral treatment with UT-34 at 20 mg/kg and 40 mg/kg induced regression of established, enzalutamide-resistant MR49F xenograft tumors in NSG mice, an effect not observed with enzalutamide [2].
| Evidence Dimension | AR Protein Degradation |
|---|---|
| Target Compound Data | Reduced AR protein levels |
| Comparator Or Baseline | Enzalutamide (no reduction in AR protein) |
| Quantified Difference | Qualitative difference: UT-34 degrades AR, enzalutamide does not |
| Conditions | LNCaP cells, 10 μM concentration |
Why This Matters
This demonstrates UT-34's unique mechanism of action (degradation) over LBD antagonists, which is critical for overcoming resistance driven by AR overexpression or splice variants.
- [1] Stone, L. UT-34: a promising new AR degrader. Nat Rev Urol 16, 640 (2019). View Source
- [2] Ponnusamy, S. et al. Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer. Clin Cancer Res 25, 6764-6780 (2019). View Source
